Anti-Proliferative Potency in EOL-1 AML
In a head-to-head comparison against four previously published EZH2 PROTAC degraders (MS8815, YM281, U3i, and E7), MS8847 exhibited the most potent anti-proliferative activity in EOL-1 MLL-rearranged AML cells [1]. MS8847 achieved an IC50 of 0.11 μM, which was more than 3-fold lower (i.e., more potent) than MS8815 (IC50 = 0.42 μM), the second most potent compound in this panel [1]. Complete EZH2 degradation was observed at 0.1 and 0.3 μM MS8847, a concentration range where comparator PROTACs showed incomplete or negligible degradation [1].
MS8815 IC50 = 0.42 μM
(>3-fold more potent than next-best comparator)
| Evidence Dimension | Anti-proliferative potency (5-day WST-8/CCK-8 assay) |
|---|---|
| Target Compound Data | IC50 = 0.11 μM |
| Comparator Or Baseline | MS8815: IC50 = 0.42 μM; YM281, U3i, E7: higher IC50 values (complete data in source figure) |
| Quantified Difference | >3-fold more potent than the next-best comparator (0.11 μM vs 0.42 μM) |
| Conditions | EOL-1 MLL-r AML cells; 5-day treatment; WST-8 (CCK-8) viability assay |
Why This Matters
Procurement of MS8847 over other EZH2 PROTACs ensures maximal anti-proliferative efficacy in MLL-r AML models, reducing compound usage and enabling lower dosing in mechanistic studies.
- [1] Wang J, et al. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2. Eur J Med Chem. 2024;267:116154. doi:10.1016/j.ejmech.2024.116154 View Source
